

6-Bromo-2-methoxynicotinaldehyde CAS number lookup

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Compound of Interest

Compound Name: 6-Bromo-2-methoxynicotinaldehyde

Cat. No.: B1590286

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An In-depth Technical Guide to **6-Bromo-2-methoxynicotinaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **6-Bromo-2-methoxynicotinaldehyde**, a key heterocyclic building block. As a Senior Application Scientist, this document synthesizes its core chemical data, outlines a robust synthetic pathway, explores its chemical reactivity for drug discovery applications, and provides essential safety and handling protocols.

Core Identity and Physicochemical Properties

6-Bromo-2-methoxynicotinaldehyde, with the CAS Number 58819-88-8, is a substituted pyridine derivative.^{[1][2][3]} Its structure, featuring a bromine atom, a methoxy group, and an aldehyde on the pyridine ring, makes it a versatile intermediate in organic synthesis.

Table 1: Key Identifiers and Properties

Property	Value	Source(s)
CAS Number	58819-88-8	[1][2][3]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1][4]
Molecular Weight	216.03 g/mol	[1][2]
IUPAC Name	6-bromo-2-methoxypyridine-3-carbaldehyde	[3]
Synonyms	6-Bromo-2-methoxy-3-pyridinecarboxaldehyde	[1]
Appearance	Solid, Beige Powder	[2][5]
Melting Point	123 - 126 °C	[5]
Purity	Typically ≥95%	[2]
Storage	Inert atmosphere, 2-8°C	[2]

Synthesis of 6-Bromo-2-methoxynicotinaldehyde: A Plausible Workflow

While a direct, published synthesis for **6-Bromo-2-methoxynicotinaldehyde** is not readily available in the provided search results, a logical and robust multi-step synthetic pathway can be proposed based on established organic chemistry principles and analogous syntheses of similar pyridine derivatives.[6][7] The following protocol is a composite of well-established transformations.

Overall Synthetic Scheme

The proposed synthesis starts from a commercially available precursor, 2-amino-6-bromopyridine, and proceeds through methoxylation, followed by directed ortho-metalation and formylation.



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Caption: Proposed synthetic workflow for **6-Bromo-2-methoxynicotinaldehyde**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-bromopyridine

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-6-bromopyridine (1.0 eq) in anhydrous methanol.
- **Reagent Addition:** To this solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and carefully quench with water.
- **Extraction:** Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield 2-methoxy-6-bromopyridine.

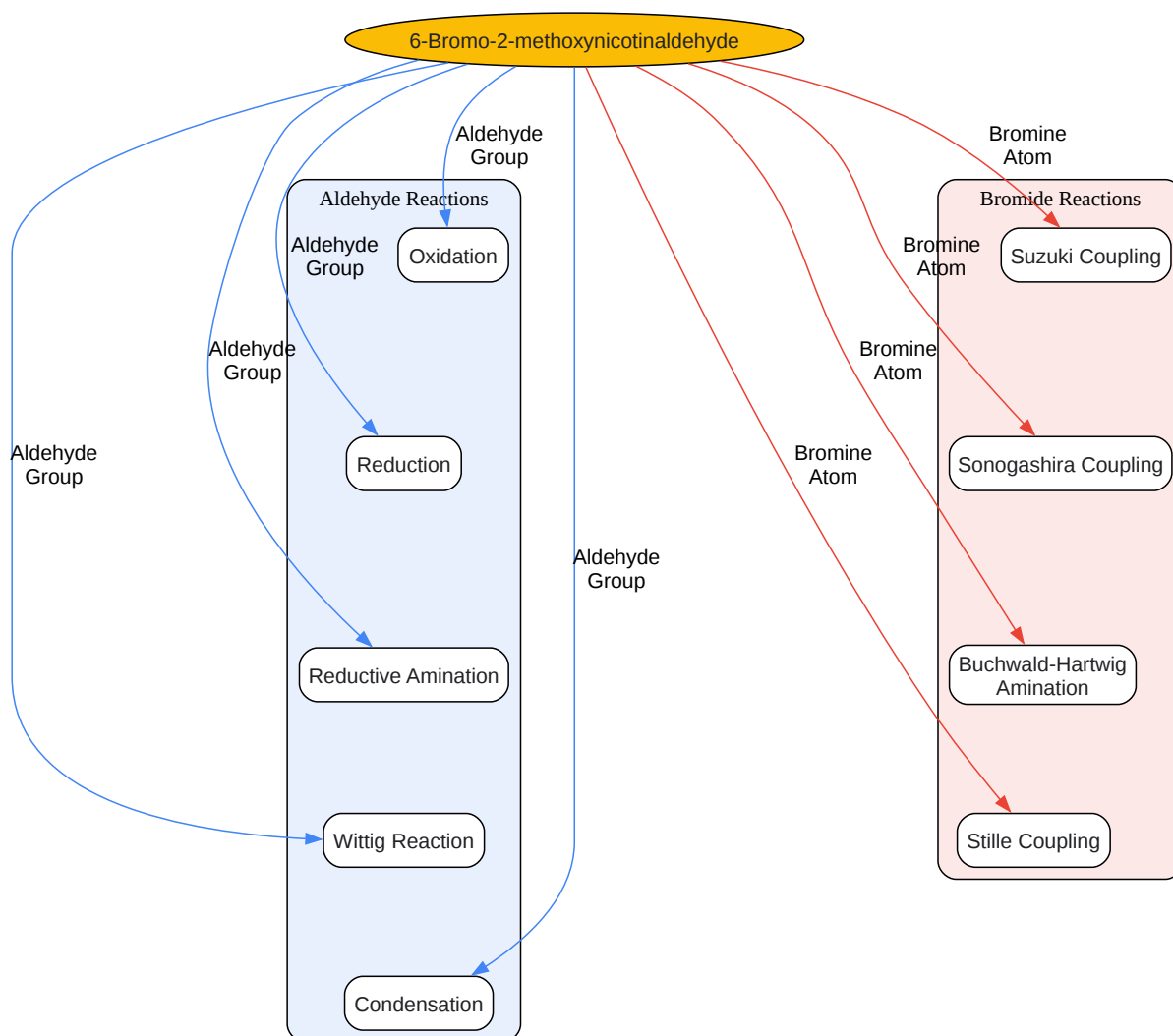
Step 2: Directed Ortho-metalation and Formylation

- **Reaction Setup:** In a flame-dried, three-necked flask under an inert nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C .
- **Substrate Addition:** Slowly add a solution of 2-methoxy-6-bromopyridine (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78°C . Stir for 1 hour at this temperature to ensure complete deprotonation at the C3 position.
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the reaction mixture at -78°C .

- **Warming and Quenching:** Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford **6-Bromo-2-methoxynicotinaldehyde**.

Chemical Reactivity and Applications in Drug Discovery

6-Bromo-2-methoxynicotinaldehyde is a valuable intermediate for drug discovery due to its distinct reactive sites, which allow for the systematic construction of complex molecular architectures.^[8]



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Caption: Reactivity map of **6-Bromo-2-methoxynicotinaldehyde**.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for various transformations:

- **Oxidation:** Can be readily oxidized to the corresponding carboxylic acid, a common pharmacophore.
- **Reduction:** Selective reduction yields the primary alcohol, which can be used for further functionalization.
- **Reductive Amination:** Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse range of substituted amines.
- **Wittig Reaction:** Allows for the formation of carbon-carbon double bonds, enabling chain extension.
- **Condensation Reactions:** Forms imines (Schiff bases) with primary amines, which can be stable or serve as intermediates.

Reactions at the Bromine Atom

The bromine atom on the electron-deficient pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions:

- **Suzuki Coupling:** Introduction of aryl or heteroaryl groups.
- **Sonogashira Coupling:** Formation of carbon-carbon triple bonds by coupling with terminal alkynes.
- **Buchwald-Hartwig Amination:** Formation of carbon-nitrogen bonds to introduce amine substituents.
- **Stille Coupling:** Coupling with organostannanes.

The strategic combination of these reactions allows for the rapid generation of compound libraries for hit-to-lead optimization in drug discovery programs.^[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **6-Bromo-2-methoxynicotinaldehyde**.

Table 2: Safety and Hazard Information

Category	Information	Source(s)
Signal Word	Warning	[2]
Pictograms	GHS07 (Exclamation Mark)	[2]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[2][10][11]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2][10][12]
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, lab coat. Handle in a well-ventilated area or fume hood.	[12][13]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C).	[2][13]
Incompatible Materials	Strong bases, Oxidizing agents.	[13]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.^{[5][10][11][12][13]}

Conclusion

6-Bromo-2-methoxynicotinaldehyde is a highly functionalized pyridine derivative that serves as a potent intermediate for the synthesis of complex molecules. Its dual reactivity allows for sequential and controlled modifications, making it a valuable tool for medicinal chemists and researchers in drug development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory.

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